Cas no 1020252-42-9 (3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)
![3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/1020252-42-9x500.png)
3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 3-{[4-(trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole
- 4-(TRIFLUOROMETHOXY)-1-(((4-(TRIFLUOROMETHYL)(3,2,5-OXADIAZOLYL))METHYL)SULFONYL)BENZENE
- 3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole
-
- MDL: MFCD00170640
- インチ: 1S/C11H6F6N2O4S/c12-10(13,14)9-18-8(19-23-9)5-24(20,21)7-3-1-6(2-4-7)22-11(15,16)17/h1-4H,5H2
- InChIKey: LNRLIQYTSKVANE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC(F)(F)F)(CC1=NOC(C(F)(F)F)=N1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 524
- トポロジー分子極性表面積: 90.7
- 疎水性パラメータ計算基準値(XlogP): 3
3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657571-25mg |
3-(((4-(Trifluoromethoxy)phenyl)sulfonyl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
1020252-42-9 | 98% | 25mg |
¥1192 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657571-1mg |
3-(((4-(Trifluoromethoxy)phenyl)sulfonyl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
1020252-42-9 | 98% | 1mg |
¥428 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657571-10mg |
3-(((4-(Trifluoromethoxy)phenyl)sulfonyl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
1020252-42-9 | 98% | 10mg |
¥739 | 2023-04-17 | |
abcr | AB160642-1 g |
4-(Trifluoromethoxy)-1-(((4-(trifluoromethyl)(3,2,5-oxadiazolyl))methyl)sulfonyl)benzene; . |
1020252-42-9 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB160642-10 g |
4-(Trifluoromethoxy)-1-(((4-(trifluoromethyl)(3,2,5-oxadiazolyl))methyl)sulfonyl)benzene; . |
1020252-42-9 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB160642-10g |
4-(Trifluoromethoxy)-1-(((4-(trifluoromethyl)(3,2,5-oxadiazolyl))methyl)sulfonyl)benzene; . |
1020252-42-9 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB160642-1g |
4-(Trifluoromethoxy)-1-(((4-(trifluoromethyl)(3,2,5-oxadiazolyl))methyl)sulfonyl)benzene; . |
1020252-42-9 | 1g |
€211.30 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657571-100mg |
3-(((4-(Trifluoromethoxy)phenyl)sulfonyl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
1020252-42-9 | 98% | 100mg |
¥2048 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657571-5mg |
3-(((4-(Trifluoromethoxy)phenyl)sulfonyl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
1020252-42-9 | 98% | 5mg |
¥573 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657571-50mg |
3-(((4-(Trifluoromethoxy)phenyl)sulfonyl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
1020252-42-9 | 98% | 50mg |
¥1491 | 2023-04-17 |
3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole 関連文献
-
1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazoleに関する追加情報
Research Brief on 3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS: 1020252-42-9)
In recent years, the compound 3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS: 1020252-42-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold known for its versatility in drug discovery. The presence of trifluoromethoxy and trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it a promising candidate for further pharmacological evaluation. Recent studies have explored its role as a modulator of specific biological targets, including enzymes and receptors implicated in various diseases.
A study published in the Journal of Medicinal Chemistry (2023) detailed the synthesis of 3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole and its analogs. The researchers employed a multi-step synthetic route, starting from commercially available precursors, to achieve high yields and purity. The compound's structure was confirmed using NMR spectroscopy and mass spectrometry, and its physicochemical properties were characterized to assess its drug-like qualities.
In vitro assays revealed that the compound exhibits potent inhibitory activity against a specific enzyme target, with an IC50 value in the nanomolar range. Molecular docking studies suggested that the trifluoromethoxy and sulfonyl groups play a critical role in binding to the enzyme's active site, providing insights for further structure-activity relationship (SAR) optimization. These findings highlight the compound's potential as a lead molecule for developing novel therapeutics.
Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters (2024), explored the compound's pharmacokinetic profile. The study demonstrated favorable absorption and distribution properties in preclinical models, along with acceptable metabolic stability. However, further optimization may be required to improve its oral bioavailability and reduce potential off-target effects.
In conclusion, 3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole represents a promising scaffold for drug discovery, with demonstrated biological activity and drug-like properties. Ongoing research is focused on optimizing its pharmacological profile and exploring its therapeutic potential in disease models. Future studies should address challenges related to bioavailability and selectivity to advance this compound toward clinical development.
1020252-42-9 (3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole) 関連製品
- 2287273-45-2(1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)
- 1010114-48-3(tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 1396879-30-3(N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 58780-82-8(N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)
- 1013756-66-5(1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide)
- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)
- 844830-71-3(8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one)
- 2228261-80-9(3-{bicyclo2.2.1hept-5-en-2-yl}-2-methylpropanoic acid)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
